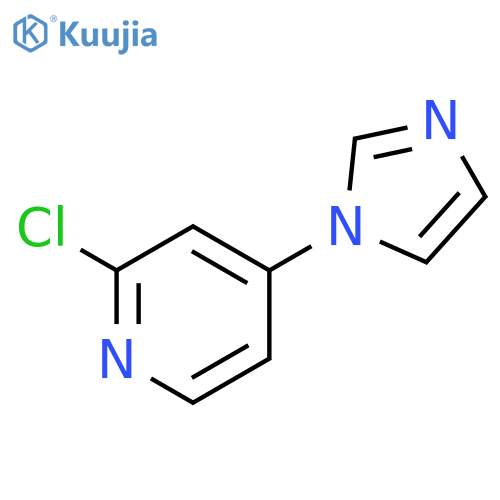

Cas no 1209458-15-0 (2-chloro-4-(1H-imidazol-1-yl)pyridine)

1209458-15-0 structure

商品名:2-chloro-4-(1H-imidazol-1-yl)pyridine

CAS番号:1209458-15-0

MF:C8H6ClN3

メガワット:179.606339931488

CID:4577763

2-chloro-4-(1H-imidazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-imidazol-1-ylpyridine

- 2-chloro-4-(1H-imidazol-1-yl)pyridine

- Pyridine, 2-chloro-4-(1H-imidazol-1-yl)-

-

- インチ: 1S/C8H6ClN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H

- InChIKey: YZPODHNWIOMTGC-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=CC(N2C=NC=C2)=C1

2-chloro-4-(1H-imidazol-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM467079-500mg |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95%+ | 500mg |

$444 | 2022-06-14 | |

| Chemenu | CM467079-250mg |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95%+ | 250mg |

$246 | 2022-06-14 | |

| Enamine | EN300-77496-0.1g |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 0.1g |

$132.0 | 2023-02-12 | |

| Aaron | AR01AJ2J-50mg |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 50mg |

$146.00 | 2025-02-09 | |

| Aaron | AR01AJ2J-2.5g |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 2.5g |

$1295.00 | 2025-02-09 | |

| Aaron | AR01AJ2J-500mg |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 500mg |

$511.00 | 2025-02-09 | |

| Aaron | AR01AJ2J-10g |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 10g |

$2808.00 | 2025-02-09 | |

| Aaron | AR01AJ2J-1g |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 1g |

$672.00 | 2025-02-09 | |

| 1PlusChem | 1P01AIU7-250mg |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 250mg |

$244.00 | 2025-03-19 | |

| 1PlusChem | 1P01AIU7-2.5g |

2-chloro-4-(1H-imidazol-1-yl)pyridine |

1209458-15-0 | 95% | 2.5g |

$1203.00 | 2023-12-26 |

1209458-15-0 (2-chloro-4-(1H-imidazol-1-yl)pyridine) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量